molecular formula C6H9N3 B3047499 (4-Methylpyridazin-3-yl)methanamine CAS No. 1403767-23-6

(4-Methylpyridazin-3-yl)methanamine

Cat. No. B3047499
CAS RN: 1403767-23-6
M. Wt: 123.16
InChI Key: FKZGBUUSOKEAIC-UHFFFAOYSA-N
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Description

“(4-Methylpyridazin-3-yl)methanamine” is a chemical compound with the InChI code 1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3 .


Molecular Structure Analysis

The molecular formula of “(4-Methylpyridazin-3-yl)methanamine” is C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .


Physical And Chemical Properties Analysis

“(4-Methylpyridazin-3-yl)methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 242.8±25.0 °C at 760 mmHg, and a flash point of 121.3±10.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antidepressant-like Activity

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine : This study explores derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. The compounds demonstrated high 5-HT1A receptor affinity, selectivity against other receptors, and showed potential as antidepressant drug candidates. One specific compound, NLX-204, exhibited potent antidepressant-like activity in rat models (Sniecikowska et al., 2019).

Antibacterial and Antifungal Activity

  • Synthesis of Novel Azetidine Derivative : Research on the synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine showed that the compound displayed acceptable antibacterial and antifungal results (Rao, Prasad & Rao, 2013).
  • Design, Synthesis of New Quinoline Derivatives Carrying 1,2,3-Triazole Moiety : A series of derivatives were synthesized, displaying moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).

Anticonvulsant Agents

  • Synthesis and Characterization of Heterocyclic Schiff Bases : A study on novel Schiff bases of 3-aminomethyl pyridine revealed several compounds with seizures protection in rat models, suggesting potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

  • Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : Iron(III) complexes containing derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited photocytotoxic properties and potential for cancer treatment through apoptosis and generation of reactive oxygen species (Basu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “(4-methylpyridazin-3-yl)methanamine hydrochloride”, indicates that it may cause respiratory irritation . It also has hazard statements H302, H315, H318, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-methylpyridazin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGBUUSOKEAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295439
Record name 3-Pyridazinemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridazin-3-yl)methanamine

CAS RN

1403767-23-6
Record name 3-Pyridazinemethanamine, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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